![molecular formula C9H10FNO3 B2855821 4-Fluoro-1-isopropoxy-2-nitrobenzene CAS No. 1092496-27-9](/img/structure/B2855821.png)
4-Fluoro-1-isopropoxy-2-nitrobenzene
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Description
Safety and Hazards
The safety data sheet for a similar compound, 1-Fluoro-2-nitrobenzene, indicates that it is toxic if swallowed, fatal in contact with skin, causes skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It’s reasonable to assume that 4-Fluoro-1-isopropoxy-2-nitrobenzene may have similar hazards.
Mechanism of Action
Mode of Action
The mode of action of 4-Fluoro-1-isopropoxy-2-nitrobenzene is likely through electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound may form an arenium ion intermediate, which then undergoes a reaction to reform aromaticity .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving electrophilic aromatic substitution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
properties
IUPAC Name |
4-fluoro-2-nitro-1-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHDLWCUKNQEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-isopropoxy-2-nitrobenzene |
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